molecular formula C12H11NO3 B11637301 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Cat. No.: B11637301
M. Wt: 217.22 g/mol
InChI Key: BDRUBILCCDSZIW-YRNVUSSQSA-N
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Description

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methoxybenzylidene group attached to the isoxazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3-methylisoxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The compound’s structure allows it to fit into active sites of target proteins, thereby exerting its effects. Molecular docking studies have shown that it can interact with histamine H1 receptors, suggesting potential antihistaminic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one is unique due to its isoxazole ring structure combined with the methoxybenzylidene group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(4E)-4-[(4-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C12H11NO3/c1-8-11(12(14)16-13-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3/b11-7+

InChI Key

BDRUBILCCDSZIW-YRNVUSSQSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC

Origin of Product

United States

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